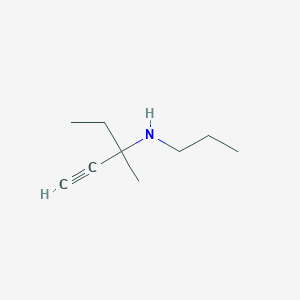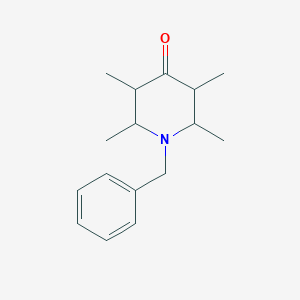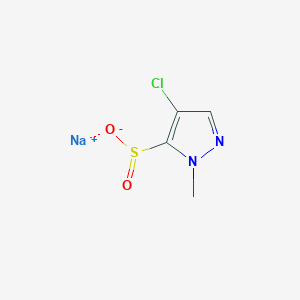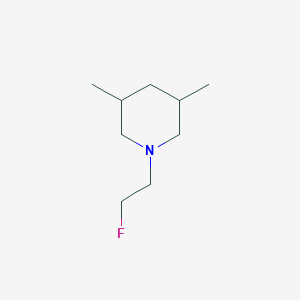
4-Ethyl-1,3-oxazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole ring with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the reaction of α-haloketones with formamide . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For example, the use of Deoxo-Fluor® in flow synthesis has been shown to improve the conversion rates and purity of the final product .
化学反应分析
Types of Reactions: 4-Ethyl-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
科学研究应用
4-Ethyl-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Ethyl-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The carboxylic acid group can form ionic bonds with positively charged residues in the active sites of enzymes, enhancing its binding affinity .
相似化合物的比较
1,3-Oxazole-4-carboxylic acid: Similar structure but lacks the ethyl group at the 4-position.
2-Methyl-1,3-oxazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group.
4-Methyl-1,3-oxazole-2-carboxylic acid: Contains a methyl group at the 4-position instead of an ethyl group.
Uniqueness: 4-Ethyl-1,3-oxazole-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
4-ethyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) |
InChI 键 |
CLMKGVBILXLZSQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=COC(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)

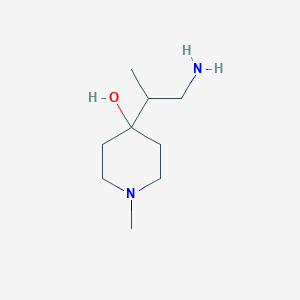
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
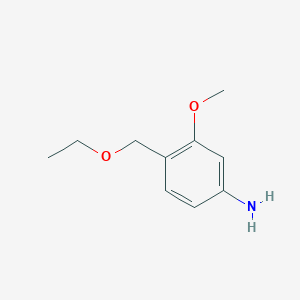
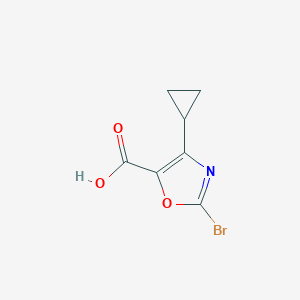
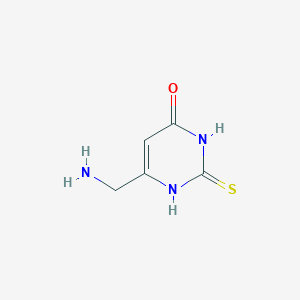
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
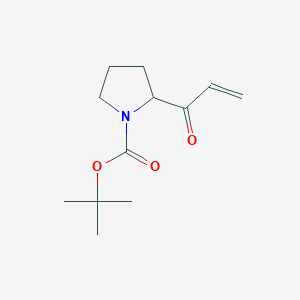
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
